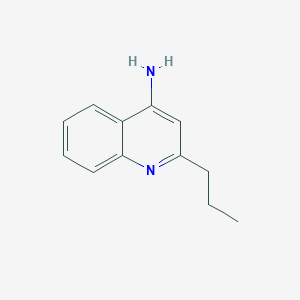

2-Propylquinolin-4-amine

Beschreibung

Historical Context and Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry

The journey of the quinoline scaffold in science began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. rsc.org This discovery laid the foundation for what would become a cornerstone of medicinal chemistry. The significance of the quinoline core was solidified with the identification of quinine (B1679958), a naturally occurring quinoline alkaloid from the bark of the Cinchona tree, as a potent antimalarial agent. This marked one of the earliest successes in chemotherapy and highlighted the therapeutic potential embedded within the quinoline framework.

The structural simplicity and the ability to readily functionalize the quinoline ring at various positions have made it a highly attractive scaffold for the design and synthesis of new drugs. This has led to the development of a multitude of synthetic methodologies, such as the Skraup, Doebner-von Miller, and Conrad-Limpach syntheses, which have further facilitated the exploration of the chemical space around the quinoline nucleus. nih.gov The versatility of the quinoline scaffold is evident in the diverse range of pharmacological activities exhibited by its derivatives, including antimalarial, antibacterial, anticancer, anti-inflammatory, and antiviral properties. nih.gov

Overview of 2-Propylquinolin-4-amine and its Analogs in Academic Research

In recent years, academic research has increasingly focused on specific substituted quinolines, with this compound and its analogs garnering significant interest. These compounds have been the subject of various studies exploring their synthesis and biological activities, particularly in the fields of antiprotozoal and anticancer research.

Research into 2-substituted quinolines has demonstrated their potential as antileishmanial agents. rsc.orgird.fr For instance, 2-n-propylquinoline, a closely related compound, has shown significant in vivo activity against Leishmania donovani. researchgate.net This has spurred further investigation into analogs, where modifications at the 4-position, such as the introduction of an amine group, are explored to enhance efficacy and modulate pharmacokinetic properties.

In the realm of oncology, derivatives of 4-aminoquinoline (B48711) have shown promise. One study reported the synthesis and antitumor activity of a series of 4-aminoquinoline derivatives, with 5,7-dimethoxy-2-phenyl-N-propylquinolin-4-amine demonstrating potent cytotoxicity against HCT-116 human colon cancer cells. arabjchem.org This highlights the potential of the this compound scaffold as a template for the development of novel anticancer agents.

The synthesis of these analogs often involves multi-step reaction sequences, starting from readily available precursors. Microwave-assisted synthesis has also been employed as a green and efficient method to produce derivatives such as N′-s-benzylidene-2-propylquinoline-4-carbohydrazide. nih.gov

Table 1: Selected this compound Analogs and their Reported Biological Activities

| Compound | Biological Activity | Research Focus |

| 5,7-dimethoxy-2-phenyl-N-propylquinolin-4-amine | Potent cytotoxicity against HCT-116 colon cancer cells | Anticancer |

| N′-s-benzylidene-2-propylquinoline-4-carbohydrazide | Antibacterial activity | Antibacterial |

| 2-n-propylquinoline | In vivo activity against Leishmania donovani | Antileishmanial |

This table is for illustrative purposes and includes data from research on closely related analogs of this compound.

Therapeutic Potential of Quinoline Derivatives

The therapeutic potential of quinoline derivatives extends far beyond the specific examples of this compound and its analogs. The quinoline scaffold is a key component in a wide range of approved drugs, underscoring its clinical significance.

Antimalarial Activity: The historical success of quinine has paved the way for a plethora of synthetic antimalarial drugs based on the quinoline core, including chloroquine (B1663885), amodiaquine, and mefloquine. Research continues in this area to combat the emergence of drug-resistant strains of the malaria parasite.

Anticancer Activity: Numerous quinoline derivatives have been investigated for their anticancer properties. arabjchem.org They can exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The drug camptothecin (B557342) and its analogs, which contain a quinoline moiety, are well-known topoisomerase I inhibitors used in cancer chemotherapy.

Antibacterial Activity: The fluoroquinolones, a major class of broad-spectrum antibiotics, feature a quinoline ring as their core structure. Ciprofloxacin and levofloxacin (B1675101) are prominent examples of fluoroquinolones that have been instrumental in treating a wide range of bacterial infections.

Other Therapeutic Areas: The versatility of the quinoline scaffold is further demonstrated by its presence in drugs with anti-inflammatory, antiviral, and antifungal activities. nih.gov The ongoing research into novel quinoline derivatives continues to uncover new therapeutic possibilities, solidifying the enduring importance of this remarkable heterocyclic system in medicinal chemistry.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-propylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-5-9-8-11(13)10-6-3-4-7-12(10)14-9/h3-4,6-8H,2,5H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIARCVIPBFNMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598014 | |

| Record name | 2-Propylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57165-80-7 | |

| Record name | 2-Propylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57165-80-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Approaches to 2-Propylquinolin-4-amine and its Core Structure

The formation of the quinoline (B57606) ring system with the desired substitution pattern can be achieved through several established synthetic routes.

A common and versatile approach to substituted quinolines involves the construction of the heterocyclic ring from acyclic precursors. For this compound, a plausible multi-step synthesis commences with a suitably substituted aniline (B41778) derivative. One such pathway is the Conrad-Limpach reaction, where an aniline is reacted with a β-ketoester. To obtain a 2-propyl derivative, an appropriate β-ketoester bearing a propyl group would be required.

Another widely used method is the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. wikipedia.orgnih.govorganic-chemistry.org In the context of this compound synthesis, 2-aminobenzaldehyde could be reacted with pentan-2-one. This reaction is typically catalyzed by acids or bases. wikipedia.org The initial condensation is followed by a cyclodehydration to form the quinoline ring. Subsequent chemical transformations would be necessary to introduce the 4-amino group, often proceeding through a 4-chloroquinoline (B167314) intermediate followed by amination. researchgate.net

| Precursor 1 | Precursor 2 | Reaction Type | Key Intermediates |

| 2-Aminobenzaldehyde | Pentan-2-one | Friedländer Annulation | Iminium ion, aldol (B89426) adduct |

| Aniline | Ethyl 3-oxohexanoate | Conrad-Limpach | Enamine |

| 2-Iodoaniline | Pent-1-yne | Palladium-catalyzed cyclization | Organopalladium species |

Intramolecular cyclization strategies offer an efficient means to construct the quinoline ring. While the direct cyclization of a simple 2-aminobenzonitrile (B23959) derivative to a this compound is not a standard route, modifications of this precursor can lead to related quinoline structures. For instance, N-(2-cyanophenyl)enamines can undergo cyclization to form quinolines. However, the synthesis of quinazolin-4-amines from 2-aminobenzonitriles is a more commonly reported transformation.

A more relevant intramolecular cyclization approach for 2-propylquinolines involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov In this method, an aniline substituted with a pent-1-ynyl group at the 2-position can be cyclized in the presence of an electrophile to yield a 3-substituted-2-propylquinoline. Subsequent functionalization at the 4-position would be required to obtain the target amine.

The Povarov reaction, a type of aza-Diels-Alder reaction, is a powerful multicomponent strategy for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. organic-chemistry.orgeurekaselect.comscispace.com A typical Povarov reaction involves an aniline, an aldehyde, and an activated alkene. eurekaselect.com For the synthesis of a 2-propylquinoline (B155077) derivative, propanal could be used as the aldehyde component. The reaction of an aniline with propanal would form an in situ imine, which then reacts with an electron-rich alkene. Subsequent oxidation would yield the aromatic quinoline ring.

Recent advancements in Povarov-type reactions have expanded their scope. For instance, a formal [3 + 2 + 1] cycloaddition reaction mediated by iodine has been developed for the synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes. organic-chemistry.org This methodology could potentially be adapted for the synthesis of 2-propylquinolines by using an appropriate ketone precursor.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Mediator | Product Type |

| Aniline | Propanal | Ethyl vinyl ether | Lewis Acid | 2-Propyl-1,2,3,4-tetrahydroquinoline |

| Methyl ketone | Arylamine | Styrene | Iodine | 2,4-Disubstituted quinoline |

| 2-Methylquinoline | Arylamine | α-Ketoester | Iodine | 2,2'-Biquinoline derivative |

Derivatization Strategies for this compound and Related Quinolin-4-amines

Once the this compound core is synthesized, it can be further modified to create a library of derivatives. These modifications can be targeted at the N4-amino group or the quinoline ring itself.

The primary amino group at the C4 position is a versatile handle for introducing a wide range of substituents.

N-Alkylation: The N4-amino group can be alkylated using various alkylating agents. Reductive amination with aldehydes is a common method for introducing alkyl groups. nih.gov For instance, reaction with an aldehyde in the presence of a reducing agent like sodium borohydride (B1222165) would yield the corresponding N-alkylated product. Direct alkylation with alkyl halides can also be employed, though this can sometimes lead to over-alkylation.

N-Arylation: The introduction of aryl groups at the N4-position can be achieved through methods such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the 4-aminoquinoline (B48711) and an aryl halide. Microwave-assisted N-arylation of 4-chloroquinazolines has been shown to be an efficient method, which can be conceptually applied to 4-aminoquinolines. nih.gov

N-Heterocyclic Substitution: Similar to N-arylation, the introduction of heterocyclic moieties can be accomplished using palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a diverse range of derivatives with potentially interesting biological activities.

| Reagent Type | Reaction | Catalyst/Conditions |

| Aldehyde/Ketone | Reductive Amination | NaBH4, NaBH(OAc)3 |

| Aryl Halide | Buchwald-Hartwig Amination | Palladium catalyst, base |

| Heteroaryl Halide | Buchwald-Hartwig Amination | Palladium catalyst, base |

The quinoline ring itself is amenable to various functionalization reactions, allowing for the introduction of substituents at different positions.

C2 Position: While the target molecule already possesses a propyl group at the C2 position, further modifications of this group are conceivable, though less common. For instance, oxidation of the propyl chain could introduce carbonyl or hydroxyl functionalities.

C6 and C7 Positions: The C6 and C7 positions on the benzene (B151609) portion of the quinoline ring are common sites for electrophilic substitution reactions. nih.gov Halogenation, nitration, and sulfonation can introduce functional groups at these positions, which can then serve as handles for further synthetic transformations, such as cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov For example, a 7-chloro-substituted this compound could be synthesized and the chloro group could be subsequently displaced by various nucleophiles. scholaris.ca The regioselectivity of these substitutions is influenced by the existing substituents on the ring.

| Position | Reaction Type | Reagents |

| C6 | Electrophilic Aromatic Substitution | Br2, HNO3/H2SO4 |

| C7 | Nucleophilic Aromatic Substitution (on a pre-functionalized ring) | Amines, Alcohols |

The synthesis and derivatization of this compound can be achieved through a variety of established and modern synthetic methodologies. The construction of the core quinoline structure can be approached via multi-step sequences like the Friedländer annulation or through convergent multicomponent reactions such as the Povarov reaction. Once formed, the this compound scaffold offers multiple avenues for further functionalization at both the N4-amino group and various positions on the quinoline ring. These synthetic strategies provide a robust platform for the exploration of the chemical and biological properties of this particular quinoline derivative and its analogues.

Mechanistic Studies of Quinoline Synthesis and Modification Reactions

The formation of 4-aminoquinolines, including this compound, frequently proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is central to introducing the key amino group at the C4 position of the quinoline ring system. The typical precursor for this reaction is a 4-chloroquinoline derivative, which is activated towards nucleophilic attack. ucsf.edu

The mechanism involves the following key steps:

Nucleophilic Attack: An amine nucleophile attacks the electron-deficient C4 carbon of the 4-chloroquinoline ring. The nitrogen atom within the quinoline ring acts as a powerful electron-withdrawing group, which delocalizes electron density and makes the C2 and C4 positions particularly electrophilic.

Formation of a Meisenheimer Complex: The attack of the nucleophile leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. In this intermediate, the aromaticity of the quinoline ring is temporarily disrupted.

Rearomatization: The complex then expels the chloride leaving group, and the aromaticity of the quinoline ring is restored, yielding the final 4-aminoquinoline product.

This SNAr mechanism is highly efficient for producing a wide array of substituted 4-aminoquinolines, as the 4-chloro precursors are readily synthesized. ucsf.edunih.gov

Catalysis plays a pivotal role in the efficient and selective synthesis of quinoline derivatives. Among the advanced catalytic systems employed are metalloporphyrins, which often serve as biomimetic catalysts. mdpi.com Metalloporphyrins, particularly those involving iron or manganese, can mimic the action of enzymes like cytochrome P450. mdpi.commdpi.com In the context of quinoline synthesis, these catalysts can be used in oxidation reactions, for example, to modify alkyl substituents on the quinoline ring or to facilitate the cyclization steps in certain synthetic routes from hydrocarbon precursors. mdpi.comresearchgate.net The catalytic activity is dependent on the central metal ion, which facilitates the activation of oxidants. mdpi.com

Gold catalysis has also emerged as a powerful tool for quinoline synthesis, enabling various intermolecular annulation and intramolecular cyclization reactions to construct the quinoline core with high efficiency. rsc.orguni-heidelberg.de

Table 2: Catalytic Approaches in Quinoline Chemistry

| Catalyst Type | Application | Mechanistic Feature |

|---|---|---|

| Metalloporphyrins | Oxidation of precursors or substituents | Mimics cytochrome P450 enzymes; activation of oxidants by the metal center. mdpi.commdpi.com |

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating the synthesis of quinoline derivatives. benthamdirect.comacs.org Compared to conventional heating methods, microwave irradiation offers rapid and uniform heating, which can dramatically reduce reaction times, improve product yields, and enhance the purity of the final compounds. acs.orgresearchgate.netnih.gov

This technology has been successfully applied to several key reactions in quinoline synthesis, including the Friedländer annulation, Skraup synthesis, and Combes synthesis. For example, the cyclization of ene-amine intermediates to form the 4-hydroxyquinoline (B1666331) core can be accomplished in minutes under microwave irradiation at high temperatures, a process that would require many hours of conventional reflux. ucsf.edu Similarly, the synthesis of quinoline-4-carboxylic acids and their subsequent conversion to hydrazides have been shown to be significantly more efficient using microwave heating. tandfonline.com The ability to precisely control temperature and pressure in modern microwave reactors further enhances the utility of this green chemistry technique. acs.org

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis for Quinoline Derivatives

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Esterification of 2-phenylquinoline-4-carboxylic acid | 22 hours | 10 minutes | Comparable to higher | tandfonline.com |

| Cyclization for 7-amino-8-methylquinoline | 3 hours | 30 minutes | Not improved, but time reduced | nih.gov |

Advanced Spectroscopic and Analytical Characterization of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons (¹H) and carbon atoms (¹³C), revealing the connectivity and stereochemistry of the molecule.

In the ¹H NMR spectrum of 2-propylquinolin-4-amine, distinct signals corresponding to the propyl group and the quinoline (B57606) core are expected. The aliphatic propyl group typically displays three sets of signals: a triplet for the terminal methyl (-CH₃) protons, a multiplet (sextet) for the adjacent methylene (B1212753) (-CH₂-) protons, and another triplet for the methylene group attached directly to the quinoline ring.

The aromatic region of the spectrum shows signals for the protons on the quinoline ring. Their specific chemical shifts and coupling patterns are influenced by the electron-donating amino group at the C4 position and the propyl group at the C2 position. The proton at the C3 position typically appears as a singlet. The protons on the benzene (B151609) portion of the quinoline ring (H5, H6, H7, H8) resonate at distinct chemical shifts, often as doublets or multiplets, due to spin-spin coupling with adjacent protons. mdpi.com The two protons of the primary amine (-NH₂) group usually appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.95 | d | 1H | H-5 |

| ~ 7.60 | t | 1H | H-7 |

| ~ 7.45 | d | 1H | H-8 |

| ~ 7.30 | t | 1H | H-6 |

| ~ 6.40 | s | 1H | H-3 |

| ~ 5.80 | br s | 2H | -NH₂ |

| ~ 2.80 | t | 2H | -CH₂-CH₂CH₃ (α-CH₂) |

| ~ 1.75 | sextet | 2H | -CH₂-CH₂-CH₃ (β-CH₂) |

| ~ 1.00 | t | 3H | -CH₂CH₂-CH₃ (γ-CH₃) |

Note: This table presents expected values. Actual chemical shifts and coupling constants can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, a total of 12 distinct signals are expected, corresponding to the nine carbons of the quinoline ring and the three carbons of the propyl side chain.

The carbons of the propyl group appear in the aliphatic region of the spectrum (typically < 40 ppm). The carbons of the quinoline ring resonate in the aromatic region (> 100 ppm). The chemical shifts of the quinoline carbons are influenced by the substituents. For instance, the carbon atom bearing the amino group (C4) and the carbon bearing the propyl group (C2) show significant shifts. The analysis of these shifts is crucial for confirming the substitution pattern on the heterocyclic ring system. tsijournals.comnih.gov

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 162.0 | C-2 |

| ~ 150.0 | C-4 |

| ~ 149.5 | C-8a |

| ~ 129.0 | C-7 |

| ~ 125.0 | C-5 |

| ~ 122.0 | C-6 |

| ~ 120.0 | C-4a |

| ~ 118.0 | C-8 |

| ~ 99.0 | C-3 |

| ~ 38.0 | α-CH₂ |

| ~ 23.0 | β-CH₂ |

| ~ 14.0 | γ-CH₃ |

Note: This table presents expected values. Actual chemical shifts can vary based on solvent and experimental conditions.

For complex quinoline derivatives, one-dimensional NMR spectra can be insufficient for complete structural assignment due to overlapping signals. researchgate.net Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are employed to establish connectivity between atoms. A COSY spectrum shows correlations between protons that are coupled to each other, which is invaluable for tracing the proton network within the propyl chain and assigning adjacent protons on the quinoline ring. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands.

The most prominent feature is the N-H stretching vibrations of the primary amine group, which typically appear as two distinct sharp bands in the 3500-3300 cm⁻¹ region. libretexts.orgspectroscopyonline.com The presence of two bands distinguishes a primary amine (R-NH₂) from a secondary amine (R₂N-H), which shows only one N-H stretch. libretexts.org An N-H bending (scissoring) vibration is also observed around 1650-1580 cm⁻¹. wpmucdn.comdocbrown.info

Other significant absorptions include C-H stretching vibrations from the aromatic quinoline ring (above 3000 cm⁻¹) and the aliphatic propyl group (below 3000 cm⁻¹). libretexts.org The C=C and C=N stretching vibrations of the aromatic quinoline system appear in the 1600-1450 cm⁻¹ region. Finally, the C-N stretching vibration can be observed in the 1250-1020 cm⁻¹ range. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3450 and 3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| ~ 3050 | Aromatic C-H Stretch | Quinoline Ring |

| ~ 2960-2850 | Aliphatic C-H Stretch | Propyl Group |

| ~ 1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| ~ 1580, 1500 | C=C and C=N Stretch | Quinoline Ring |

| ~ 1220 | C-N Stretch | Aryl-Amine |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is particularly crucial in the characterization of novel synthesized compounds. nih.govresearchgate.net Unlike standard mass spectrometry, HRMS measures the m/z value with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₂H₁₄N₂), HRMS would be used to confirm that the experimentally measured exact mass matches the calculated theoretical mass, thereby verifying its elemental composition and providing strong evidence for the successful synthesis of the target compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and fragmentation patterns of quinoline derivatives. wikipedia.org This method is particularly useful for analyzing polar compounds that are prone to thermal degradation. In ESI-MS, the analyte is ionized by applying a high voltage to a liquid solution, which generates an aerosol of charged droplets. wikipedia.org This process typically results in the formation of protonated molecules [M+H]⁺, providing clear molecular weight information with minimal fragmentation. nih.gov

Tandem mass spectrometry (ESI-MS/MS) further aids in structural elucidation by inducing fragmentation of a selected parent ion. The resulting fragment ions offer insights into the compound's structure. For instance, studies on fused nitrogen-containing ring systems like pyridazino-quinolines have demonstrated characteristic fragmentation patterns. nih.gov Common fragmentation pathways for quinoline derivatives include the cleavage of substituents and cross-ring fissions. nih.gov For example, the fragmentation of certain pyridazino-quinolines shows a complex pattern with ruptures between the quinoline ring and its substituents, such as a phenylamino (B1219803) group, leading to characteristic ions like m/z = 93 (aniline). nih.gov The presence of different substituents on the quinoline ring significantly influences the resulting mass spectral pattern. chempap.org

Below is a hypothetical data table illustrating typical ESI-MS data for a derivative of this compound.

| Ion | m/z (Observed) | Interpretation |

| [M+H]⁺ | 187.1234 | Protonated molecular ion of this compound |

| [M-C₂H₅]⁺ | 158.0761 | Loss of an ethyl group from the propyl chain |

| [M-C₃H₇]⁺ | 144.0605 | Loss of the entire propyl group |

| [Quinoline core]⁺ | 129.0578 | Fragment corresponding to the basic quinoline structure |

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) Mass Spectrometry (for conjugated systems)

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of a wide range of organic molecules, including fragile and nonvolatile samples. researchgate.net It is particularly advantageous for analyzing conjugated systems and macromolecules where other ionization methods might cause significant fragmentation. researchgate.net In this technique, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules, typically as single-charged ions. mdpi.com

For conjugated systems involving quinoline derivatives, MALDI-TOF MS can provide precise molecular weight determination. The choice of matrix is critical for successful analysis and can include substances like α-cyano-4-hydroxycinnamic acid (HCCA) or 2,5-dihydroxybenzoic acid (DHB). mdpi.com The resulting mass spectrum is often characterized by a prominent molecular ion peak ([M]⁺) or adducts with cations like sodium ([M+Na]⁺). This technique is valuable for confirming the successful synthesis of complex conjugated structures and identifying any impurities or side products. researchgate.net

The table below presents hypothetical MALDI-TOF data for a conjugated derivative of this compound.

| Observed Ion (m/z) | Assignment | Matrix Used |

| 452.18 | [M+H]⁺ | α-Cyano-4-hydroxycinnamic acid (HCCA) |

| 474.16 | [M+Na]⁺ | α-Cyano-4-hydroxycinnamic acid (HCCA) |

| 490.13 | [M+K]⁺ | α-Cyano-4-hydroxycinnamic acid (HCCA) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions within a molecule. For quinoline and its derivatives, the UV-Vis absorption spectra are characterized by distinct bands corresponding to π → π* transitions within the aromatic system. researchgate.net The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the nature and position of substituents on the quinoline ring, as well as the solvent used. researchgate.net

For example, the introduction of an amino group at the 4-position, as in this compound, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline, due to the electron-donating nature of the amine. Studies on various quinoline derivatives have shown that the insertion of different functional groups significantly affects their photophysical properties. researchgate.net This technique is useful for confirming the presence of the quinoline chromophore and for studying interactions with other molecules or changes in the electronic environment. nih.gov

The following table summarizes typical UV-Vis absorption data for quinoline and a hypothetical substituted derivative in ethanol.

| Compound | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent |

| Quinoline | 278, 313 | 3,800; 3,500 | Ethanol |

| Aminoquinoline Derivative | 295, 340 | 4,200; 3,900 | Ethanol |

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) (for related compounds or catalysts)

X-ray Diffraction (XRD) is an essential technique for determining the crystal structure of solid materials. For quinoline derivatives, single-crystal XRD can provide precise information about bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. chemmethod.com For instance, the crystal structure of a novel quinoline dicarbamic acid derivative was determined to be a monoclinic system with a P21/c space group. chemmethod.com Such analyses are critical for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the material's physical properties.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. rockymountainlabs.com This is particularly relevant when this compound or its derivatives are used as ligands in metal complexes or are immobilized on catalyst supports. researchgate.net XPS can identify the oxidation states of metal ions and provide insights into the coordination environment by analyzing the binding energies of core-level electrons (e.g., N 1s, C 1s, and metal core levels). rockymountainlabs.comresearchgate.net For example, in a study of a Cu(II)-quinoline complex on a silica (B1680970) support, XPS was used to confirm the presence and chemical state of copper and nitrogen on the catalyst surface. researchgate.net

The table below shows representative XPS binding energy data for a related quinoline compound immobilized on a silica support.

| Element/Orbital | Binding Energy (eV) | Interpretation |

| C 1s | 285.0 | Aromatic and aliphatic carbon |

| N 1s | 399.0 | Nitrogen in the quinoline ring |

| O 1s | 532.0 | Oxygen in the silica support |

| Si 2p | 103.0 | Silicon in the silica support |

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of chemical compounds. For derivatives of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this method, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water with a buffer.

The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method provides high resolution, allowing for the separation of the target compound from starting materials, by-products, and degradation products. ptfarm.pl Method validation typically includes assessing parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). ptfarm.pl The retention time (Rt) is a characteristic parameter for the compound under specific chromatographic conditions.

Below is an example of HPLC parameters and results for the purity assessment of a quinoline derivative.

| Parameter | Value/Condition |

| Column | C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time (Rt) | 5.8 min |

| Purity (by area %) | >99.5% |

Computational and Theoretical Studies in 2 Propylquinolin 4 Amine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Propylquinolin-4-amine and its analogs, docking simulations are instrumental in elucidating how these ligands interact with the binding sites of biological targets such as enzymes, receptors, and nucleic acids.

Research on quinoline (B57606) derivatives has employed molecular docking to explore their potential against a variety of targets. For instance, docking studies have suggested that certain quinoline derivatives could act as inhibitors of enzymes like catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B), which are relevant in neurodegenerative diseases. researchgate.net These simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the quinoline scaffold and specific amino acid residues within the active site of the target protein.

In the field of anticancer research, docking studies have been used to investigate the interactions of quinoline derivatives with targets like the phosphatidylinositol 3-kinase (PI3Kα) and the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govmdpi.com The results of these simulations help rationalize the observed biological activity and guide the synthesis of new derivatives with improved potency. For example, studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides showed that these compounds occupy the PI3Kα binding site and engage with key residues. mdpi.com Similarly, docking of potent 2-furyl-substituted quinazolinones into the ATP binding site of EGFR has helped to explore their binding mode. nih.gov

The insights gained from these simulations are crucial for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Molecular Dynamics Simulations (e.g., Flexible Receptor Approaches)

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. In conjunction with molecular docking, MD simulations provide a more dynamic and realistic view of the ligand-target complex. While docking often treats the receptor as a rigid entity, MD simulations allow for the flexibility of both the ligand and the receptor, offering deeper insights into the stability and conformational changes of the complex.

For quinoline derivatives, MD simulations are used to validate the binding poses predicted by molecular docking and to assess the stability of the ligand-receptor interactions. researchgate.netnih.gov By simulating the behavior of the docked complex in a solvated environment over a period of nanoseconds, researchers can observe the persistence of key interactions and identify the most stable binding conformation.

These simulations have been applied to various classes of quinoline-based compounds, including potential inhibitors of cyclin-dependent kinases (CDKs). nih.gov The results from MD simulations can confirm the reasonability of docking results and help identify which interactions, such as polar and nonpolar contacts, are most critical for the stability of the complex and the biological activity of the inhibitors. nih.govnih.gov This information is invaluable for refining lead compounds and understanding the dynamic nature of molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org For quinoline derivatives, QSAR studies are essential for predicting the activity of unsynthesized compounds and for understanding which molecular properties (descriptors) are most important for their biological effects. researchgate.netnih.gov

QSAR models are developed by calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of quinoline analogs with known biological activities. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that correlates these descriptors with the observed activity. researchgate.netnih.gov

A study on quinoline derivatives with anti-leishmania properties resulted in a QSAR equation with a good correlation coefficient (R² = 0.74), indicating a strong relationship between the chosen descriptors and the biological activity. researchgate.net The model revealed that descriptors such as MATS1v, GATS6m, HATS7u, HATS8e, R5u+, and G2u significantly influence the compounds' activity. researchgate.net Similarly, robust QSAR models have been developed for quinoline derivatives as inhibitors of Plasmodium falciparum, achieving high predictive accuracy. mdpi.com

The predictive power of a QSAR model is assessed using various statistical metrics, as shown in the table below, which summarizes results from different studies on quinoline-related structures.

| Model/Target | Correlation Coefficient (r²) | Cross-validated r² (q²) | Predictive r² (pred_r²) | Reference |

|---|---|---|---|---|

| Anti-Leishmania Quinoline Derivatives | 0.74 | 0.62 | - | researchgate.net |

| Antiproliferative Phenylquinazoline-2-carboxamides | 0.8259 | 0.6788 | 0.8237 | nih.gov |

| Anti-P. falciparum Quinoline Derivatives (2D-QSAR) | 0.8274 | - | 0.8454 | mdpi.com |

| CDK2/4/6 Inhibitors (Thiazolyl-pyrimidin-2-amines) | - | 0.714 (CDK2) | 0.764 (CDK2) | nih.gov |

These models serve as powerful tools for the virtual screening of large compound libraries and for prioritizing the synthesis of novel this compound derivatives with potentially enhanced biological activity.

Prediction of Binding Affinity to Biological Targets (e.g., Enzymes, Receptors, Nucleic Acids)

Computational methods are widely used to predict the binding affinity of small molecules like this compound to various biological targets. This prediction is crucial for estimating the potential potency of a compound before its synthesis and experimental testing. Binding affinity is often quantified by parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the half-maximal effective concentration (EC50).

Molecular docking programs use scoring functions to estimate the binding energy of a ligand in the active site of a target, which correlates with its binding affinity. nih.gov For quinoline derivatives, these predictions have been applied to a wide range of targets. Studies have reported predicted binding affinities for quinoline analogs against targets involved in parasitic diseases, cancer, and neurological disorders. researchgate.net For example, certain 2-arylquinoline analogs showed EC50 values between 3.6 and 19.3 µM against Leishmania. researchgate.net

Web resources and specialized software can also predict molecular targets for a given compound. ucj.org.ua For instance, derivatives of aminoquinolines have been predicted to bind to targets such as tyrosyl-DNA-phosphodiesterase 1 and cathepsin D. ucj.org.uaucj.org.ua These predictions help in identifying potential mechanisms of action and can suggest new therapeutic applications for existing compounds. While these computational predictions are highly valuable, they are generally followed by experimental validation to confirm the biological activity.

In Silico Analysis of Pharmacokinetic-Related Properties (e.g., ADMET, Lipinski's Rule of Five Compliance)

In silico analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery. researchgate.netnih.gov These computational models predict the pharmacokinetic profile of a compound, helping to identify potential liabilities early in the development process. For compounds like this compound, predicting ADMET properties is essential to assess their "drug-likeness."

A key component of this analysis is the assessment of Lipinski's Rule of Five. wikipedia.orgdrugbank.com This rule provides a set of guidelines to evaluate whether a compound is likely to be orally bioavailable. proteiniq.io An orally active drug generally has:

No more than 5 hydrogen bond donors. youtube.com

No more than 10 hydrogen bond acceptors. youtube.com

A molecular mass less than 500 daltons. youtube.com

A calculated octanol-water partition coefficient (log P) that does not exceed 5. youtube.com

Compounds that violate more than one of these rules may have problems with oral absorption. nih.gov

Studies on various quinoline derivatives have shown that many of them exhibit favorable ADMET profiles. ucj.org.uanih.govresearchgate.net In silico tools predict parameters like intestinal absorption, blood-brain barrier penetration, and potential toxicity. ucj.org.uamdpi.com For many quinoline-based compounds, these predictions indicate good oral bioavailability and low toxicity, making them promising candidates for further development. nih.govresearchgate.net

The table below shows a typical predicted ADMET profile for a compound in the class of this compound, based on general findings for quinoline derivatives.

| Property | Predicted Value/Compliance | Significance |

|---|---|---|

| Molecular Weight | < 500 Da | Complies with Lipinski's Rule |

| logP | < 5 | Complies with Lipinski's Rule |

| Hydrogen Bond Donors | ≤ 5 | Complies with Lipinski's Rule |

| Hydrogen Bond Acceptors | ≤ 10 | Complies with Lipinski's Rule |

| Human Intestinal Absorption | High | Good potential for oral absorption |

| Blood-Brain Barrier Permeability | Varies based on structure | Important for CNS-acting drugs |

| Ames Mutagenicity | Predicted Non-mutagenic | Indicates low potential for carcinogenicity |

Mechanistic Insights through Computational Approaches

Computational approaches, when used in concert, provide powerful mechanistic insights into how this compound and its analogs exert their biological effects. By integrating data from molecular docking, MD simulations, and QSAR, researchers can build a comprehensive model of a compound's mechanism of action at the molecular level.

Molecular docking and MD simulations reveal the specific binding interactions that anchor a ligand to its target. nih.govnih.gov For example, identifying that a particular hydrogen bond with a key amino acid residue is consistently maintained during an MD simulation suggests this interaction is critical for the compound's inhibitory activity. nih.gov This provides a clear, testable hypothesis that can be explored through site-directed mutagenesis experiments.

QSAR models complement this by highlighting the physicochemical properties that are statistically correlated with activity. researchgate.net If a QSAR model indicates that a lower value for a specific electronic descriptor at a certain position on the quinoline ring increases activity, it provides a mechanistic clue that this region may be involved in a crucial electronic interaction with the target.

Together, these computational methods allow scientists to understand why certain structural modifications enhance or diminish biological activity. researchgate.net They provide a rational basis for designing next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles, thereby accelerating the journey from a chemical scaffold to a potential therapeutic agent.

Structure Activity Relationship Sar Studies of 2 Propylquinolin 4 Amine Analogs

Influence of Substitutions on the Quinoline (B57606) Ring System (e.g., at C2, C6, C7)

Modifications to the quinoline ring of 4-aminoquinoline (B48711) analogs have a profound impact on their biological efficacy. While direct studies on 2-propylquinolin-4-amine are limited, research on related 2-substituted and 4-aminoquinoline scaffolds provides valuable SAR insights.

The substitution pattern on the benzo part of the quinoline ring is a key determinant of activity, particularly for antimalarial compounds. A small, electron-withdrawing group at the C7 position, such as a chloro or trifluoromethyl group, is often considered essential for potent antimalarial activity. nih.govnih.gov For instance, the 7-chloroquinoline (B30040) nucleus is a hallmark of the highly effective antimalarial drug chloroquine (B1663885) and its analogs. nih.govnih.gov Studies on other quinoline derivatives have shown that substitutions at C6 can also modulate activity. In a series of 2-phenylquinolines, C6-substituted analogs displayed significant anticancer activity. rsc.org Similarly, for certain pyrano[3,2-h]quinolones, 6-chloro analogues were identified as the most active anticancer agents. mdpi.com The position of substitution is crucial; for example, in a series of indole-based quinoline derivatives, a methyl group at C5 conferred more potent anticancer activity than when it was placed at the C6 position. biointerfaceresearch.com

The substituent at the C2 position also plays a critical role. Replacing the propyl group with other moieties, such as aryl or heteroaryl groups, has been shown to result in compounds with anti-HIV-1 activity. nih.gov The lipophilicity and DNA binding properties, which are important for some biological activities like anticancer effects, can be enhanced by introducing heteroaryl substitutions at the C2 position. biointerfaceresearch.com

Table 1: Influence of Quinoline Ring Substitutions on the Biological Activity of Analogous Compounds

| Position | Substituent | Compound Scaffold | Biological Activity | Reference |

|---|---|---|---|---|

| C7 | Chloro, Trifluoromethyl | 4-Aminoquinoline | Antimalarial | nih.govnih.gov |

| C7 | Phenoxy | 4-Aminoquinoline | Antimalarial | nih.gov |

| C6 | Various | 2-Phenylquinoline | Anticancer | rsc.org |

| C6 | Chloro | Pyrano[3,2-h]quinolone | Anticancer | mdpi.com |

| C5 | Methyl | Indole-based quinoline | Anticancer | biointerfaceresearch.com |

| C2 | Aryl, Heteroaryl | Quinolin-4-amine | Anti-HIV-1 | nih.gov |

Significance of the N4-Amino Group and its Substituents

The amino group at the C4 position is a cornerstone of the biological activity of this class of compounds. Its basicity and the nature of its substituents are pivotal for molecular interactions with biological targets and for pharmacokinetic properties.

Systematic analysis of 2-(aryl or heteroaryl)quinolin-4-amines has shown that compounds with no substituent (primary amine), as well as N-monosubstituted and N,N-disubstituted analogs, can exhibit significant anti-HIV-1 activity. nih.gov This indicates that a degree of substitution on the N4-amino group is well tolerated and can be exploited to fine-tune activity.

In the context of antimalarial 4-aminoquinolines, the side chain attached to the N4-amino group is crucial for overcoming drug resistance. nih.gov Features such as the length of the alkyl chain, the basicity of a terminal amino group, and the potential for intramolecular hydrogen bonding are critical for potency against chloroquine-resistant strains. nih.gov For example, the replacement of an ethyl group in chloroquine's side chain with a hydroxyethyl (B10761427) group to form hydroxychloroquine (B89500) results in lower toxicity while retaining high antimalarial activity. mdpi.com Furthermore, the presence of a bulky, lipophilic, and strongly basic bicyclic ring system in the N4-side chain has been shown to overcome resistance mechanisms, partly by preventing metabolic oxidative dealkylation. malariaworld.org

Table 2: Effect of N4-Amino Group Substitution on Biological Activity in Quinoline Analogs

| N4-Substituent Type | Compound Scaffold | Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| Unsubstituted, N-mono, N,N-di-substituted | 2-Arylquinolin-4-amine | Anti-HIV-1 | Substitution is well-tolerated and can be optimized. | nih.gov |

| Basic alkylamine side chain | 7-Chloro-4-aminoquinoline | Antimalarial | Chain length and basicity are crucial for activity against resistant strains. | nih.gov |

| Hydroxyethyl-containing side chain | 7-Chloro-4-aminoquinoline | Antimalarial | Leads to reduced toxicity compared to the ethyl-containing counterpart (chloroquine). | mdpi.com |

| Bulky, basic bicyclic side chain | 7-Chloro-4-aminoquinoline | Antimalarial | Can overcome drug resistance mechanisms. | malariaworld.org |

Role of the Propyl Side Chain and its Modifications

The C2-propyl side chain is a defining feature of this compound, influencing the compound's lipophilicity, steric profile, and potential metabolic stability. While systematic studies focusing solely on the modification of this propyl group are not extensively documented, research on related 2-alkylquinolines provides valuable structure-activity relationship data.

The length and structure of the alkyl chain at C2 can significantly affect biological activity. For instance, in a series of 8-hydroxyquinoline (B1678124) derivatives, compounds bearing an iso-propyl group at a variable position showed high anticancer activity, whereas an iso-butyl derivative displayed a notable selectivity index against the dengue virus. mdpi.com This suggests that even subtle changes in the alkyl chain's length and branching can lead to a divergence in biological activity.

In a different context, conjugates of the anti-inflammatory drug ibuprofen (B1674241) with a quinoline ring, linked together by a propyl chain, exhibited the highest anti-inflammatory and analgesic effects compared to other linkers. biointerfaceresearch.com This highlights the favorable properties a propyl chain can confer in terms of spacing and flexibility for optimal interaction with biological targets. The general consensus in the SAR of antimalarial quinolines is that the nature and length of side chains are critical for efficacy, a principle that likely extends to the C2-alkyl substituent. nih.gov

Impact of Bridging Linkers and Hybrid Structures

The development of hybrid molecules and the use of bridging linkers represent a sophisticated strategy to enhance the therapeutic potential of the quinolin-4-amine scaffold. This approach aims to combine the pharmacophoric features of different molecular entities to achieve synergistic effects, overcome drug resistance, or target multiple biological pathways.

A notable example is the creation of 4-aminoquinoline-hydrazone and isatin (B1672199) hybrids, which are connected via an aromatic linker. These hybrid compounds have demonstrated promising antibacterial properties. mdpi.com This strategy effectively merges the structural motifs of quinolines and isatins, both of which are known to possess antimicrobial activity.

Stereochemical Considerations and Biological Activity

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can dictate its interaction with chiral biological targets such as enzymes and receptors. Enantiomers of a chiral drug can exhibit substantial differences in their biological activity, metabolic fate, and toxicity.

The introduction of a chiral center, for example, by branching the C2-propyl side chain (e.g., to form a sec-butyl group) or by introducing substituents on the quinoline ring that lead to atropisomerism, would result in stereoisomers. It is highly probable that these stereoisomers would display different biological profiles. Future research into the synthesis and biological evaluation of individual enantiomers of chiral this compound analogs is warranted to fully elucidate their structure-activity relationships and to identify the most potent and selective isomers.

Advanced Applications and Future Research Directions

Rational Design and Optimization of Lead Compounds

Rational drug design is a pivotal process that transforms a promising hit compound into a viable drug candidate by systematically modifying its chemical structure to enhance efficacy, selectivity, and pharmacokinetic properties. patsnap.compatsnap.com For a lead compound based on the 2-Propylquinolin-4-amine scaffold, optimization would involve an iterative cycle of designing, synthesizing, and testing new analogs to establish a robust Structure-Activity Relationship (SAR).

Key strategies applicable to the optimization of quinoline-based leads include:

Functional Group Modification: Researchers have demonstrated that introducing different substituents at various positions on the quinoline (B57606) ring can profoundly impact biological activity. For example, in a study on 4-aminoquinazoline derivatives, a closely related scaffold, specific substitutions were found to be crucial for inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR2). nih.gov Similarly, modifying the 2-propyl group or the 4-amino group of this compound, or adding substituents to the benzene (B151609) ring portion, could fine-tune its interaction with a biological target.

Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties to improve potency or reduce toxicity. For instance, the propyl group at the C2 position could be replaced with other alkyl chains, cycloalkyl, or branched alkyl groups to probe the size and nature of the target's binding pocket.

Computational Modeling: Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in predicting how structural changes will affect a compound's binding affinity and activity before synthesis. patsnap.comnih.gov For quinoline derivatives, these methods can guide the selection of modifications most likely to yield improved compounds, thereby saving time and resources. nih.gov

Research on related quinoline and quinazoline (B50416) structures provides a roadmap for optimizing leads like this compound. For instance, studies on 2-substituted quinazolin-4-amine (B77745) derivatives have successfully identified potent anticancer agents by optimizing substituents on the core structure. nih.govresearchgate.net

| Optimization Strategy | Description | Application to this compound | Relevant Research on Analogs |

| Structure-Activity Relationship (SAR) | Systematically modifying the lead compound to understand the relationship between chemical structure and biological activity. patsnap.com | Modifying the propyl group, amino group, and aromatic ring to identify key features for activity. | Studies on 2-substituted quinazolin-4-amines identified potent WRN helicase inhibitors. nih.gov |

| Computational Chemistry | Using methods like QSAR and molecular docking to predict the activity of new analogs. nih.gov | Predicting binding modes and designing analogs with enhanced target affinity. | 3D-QSAR studies guided the development of potent quinazoline-based COX-II inhibitors. nih.gov |

| Scaffold Hopping | Replacing the core scaffold with a different one while retaining similar biological activity. | Exploring alternative heterocyclic cores like quinazoline or pyrazolopyrimidine. | A novel molecular descriptor was used for scaffold hopping from 4-aminoquinazolines. nih.gov |

Development of Targeted Drug Delivery Systems

A significant challenge for many potent compounds, including those based on the quinoline scaffold, is poor solubility and a lack of specificity, which can limit their therapeutic application. mdpi.com Targeted drug delivery systems are designed to overcome these hurdles by ensuring the drug accumulates at the desired site of action, thereby increasing efficacy and reducing off-target side effects.

Polymeric Prodrugs: This approach involves chemically linking the drug to a polymer backbone. nih.gov The resulting conjugate can have improved solubility and stability. The drug is released from the polymer at the target site, often triggered by specific physiological conditions like pH or enzymatic activity. A study demonstrated the synthesis of a quinoline-based chalcone (B49325) monomer which was then polymerized. The rate of drug release from this polymer was found to be dependent on factors like pH and temperature, highlighting the potential for controlled release applications. nih.gov N-alkoxyquinoline prodrugs have also been developed, which can release the active quinoline drug upon one-electron reduction, a condition found in hypoxic tumor environments. rsc.org

Liposomal Formulations: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov They are widely used to improve the bioavailability and pharmacokinetic profile of therapeutic agents. nih.govplos.org For quinoline alkaloids, liposomal delivery has been shown to enhance their physicochemical properties and therapeutic efficacy. nih.gov Research has demonstrated that various synthetic quinoline derivatives can be efficiently encapsulated in liposomes, overcoming solubility issues and providing a viable delivery vehicle. mdpi.com The choice of lipid composition is crucial as it affects the drug's interaction with the bilayer and its subsequent release. mdpi.com

| Delivery System | Mechanism | Potential Application for this compound | Supporting Research |

| Polymeric Prodrugs | Drug is covalently attached to a polymer, often via a linker that is cleaved at the target site. nih.gov | To improve water solubility and achieve controlled, site-specific release. | A quinoline-based polymer was synthesized for pH- and temperature-dependent drug release. nih.gov |

| Liposomal Formulations | Drug is encapsulated within lipid vesicles, protecting it from degradation and improving its pharmacokinetic profile. nih.gov | To enhance solubility, improve bioavailability, and enable passive targeting to tumors via the EPR effect. | Various synthetic quinoline derivatives have been successfully encapsulated in liposomes with high efficiency. mdpi.com |

Exploration of Chemo-Sensitizing Agents and Resistance Reversal Strategies

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often caused by the overexpression of efflux pumps like P-glycoprotein (ABCB1) or Multidrug Resistance-associated Protein 2 (MRP2), which actively transport anticancer drugs out of cancer cells. nih.govresearchgate.net Certain molecules can act as chemo-sensitizers by inhibiting these pumps, thereby restoring the efficacy of conventional chemotherapeutic agents. The quinoline scaffold has emerged as a promising template for designing such MDR reversal agents.

Studies have shown that novel quinoline derivatives can effectively inhibit MRP2, reversing resistance to drugs like cisplatin (B142131) in resistant ovarian carcinoma cells. nih.gov Docking studies suggested that a carboxyl group at position 4 of the quinoline ring might be important for interaction with the MRP2 transporter. nih.gov Furthermore, machine learning models have been successfully employed to optimize quinoline derivatives as potent inhibitors of the ABCB1 efflux pump. researchgate.net These findings suggest that this compound and its analogs could be rationally designed and developed as effective agents to combat multidrug resistance in cancer.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. nih.govharvard.edu These technologies can analyze vast and complex datasets to identify novel drug targets, predict molecular properties, and design new compounds with desired activities. nih.govresearchgate.net

For the this compound chemical space, AI and ML can be applied in several ways:

Predictive Modeling: ML algorithms can be trained on existing data for quinoline derivatives to build QSAR models that predict the biological activity, toxicity, and pharmacokinetic properties of novel, unsynthesized analogs. researchgate.net This allows for the rapid virtual screening of large compound libraries to prioritize the most promising candidates for synthesis.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. nih.gov By learning from the structural features of known active quinolines, these models could generate novel this compound derivatives optimized for a specific biological target.

Reaction Prediction: Machine learning models are being developed to predict the outcomes of chemical reactions, which can aid in planning the synthesis of complex quinoline derivatives. researchgate.netdoaj.org For instance, an artificial neural network model has been developed to predict the regioselectivity of electrophilic substitution on the quinoline scaffold with high accuracy. doaj.org

Recent research has already demonstrated the power of ML in optimizing quinoline derivatives for specific targets, such as the ABCB1 transporter researchgate.net and Rho-associated protein kinase mdpi.com, underscoring the immense potential of these computational tools in advancing the development of this compound-based therapeutics.

Investigation of Natural Product Derivatives and Biomimetic Synthesis

Nature is a rich source of complex and biologically active molecules, and many natural products feature the quinoline core. nih.govwikipedia.org These naturally occurring quinoline alkaloids exhibit a wide range of pharmacological activities, including anticancer, antimalarial, and antibacterial effects. nih.govnih.gov Studying these natural products can provide inspiration for the design of novel derivatives of this compound.

Natural Product Scaffolds: The structures of bioactive alkaloids can serve as templates for new drug design. By incorporating structural motifs from a potent natural product into the this compound scaffold, it may be possible to create hybrid molecules with enhanced activity or novel mechanisms of action.

Biomimetic Synthesis: This approach seeks to mimic nature's biosynthetic pathways to create complex molecules in the laboratory. acs.org The biosynthesis of quinoline alkaloids in plants often starts from precursors like tryptophan or anthranilic acid. researchgate.netresearchgate.net Understanding these pathways can lead to more efficient and elegant synthetic routes. A prime example is the first total synthesis of Aplidiopsamine A, a rare marine alkaloid with a 3H-pyrrolo[2,3-c]quinoline core, which was achieved by following its proposed biosynthetic pathway. acs.org This strategy could inspire novel, efficient syntheses of complex this compound derivatives.

Q & A

Q. How can researchers resolve discrepancies in the aqueous solubility of this compound derivatives for in vivo studies?

- Methodological Answer :

- Salt formation : Synthesize hydrochloride or mesylate salts to enhance solubility.

- Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes.

- Solubility-by-design : Introduce polar groups (e.g., hydroxyl, morpholine) at non-critical positions. Validate via shake-flask method and HPLC quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.